molecular formula C9H14O4 B8568785 cis-2-Boc-cyclopropane-1-carboxylic acid

cis-2-Boc-cyclopropane-1-carboxylic acid

Katalognummer: B8568785
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: IQIADELBDBDDAW-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H15NO4. It is known for its unique structure, which includes a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-t-butoxycarbonylcyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the Boc protecting group. One common method involves the reaction of a cyclopropane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of cis-2-t-butoxycarbonylcyclopropanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds and drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of cis-2-t-butoxycarbonylcyclopropanecarboxylic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This property makes it valuable in the synthesis of peptides and other complex molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cis-2-tert-Butoxycarbonylamino-cyclooctanecarboxylic acid
  • Cis-2-tert-Butoxycarbonylamino-2-methyl-cyclohexanecarboxylic acid
  • Cis-2-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid

Uniqueness

Cis-2-t-butoxycarbonylcyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity.

Eigenschaften

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1

InChI-Schlüssel

IQIADELBDBDDAW-RITPCOANSA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H]1C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)C1CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.